3-(Aminomethyl)furan-2-carboxylic acid

GABA aminotransferase Enzyme kinetics Substrate specificity

Regioisomerically pure constrained amino acid scaffold with vicinal aminomethyl–carboxyl chelation geometry. Intermediate Km (2.8 mM) for GABA-AT enables tunable mechanistic assays. Chemically synthesized to permit precise isotopic labeling—unlike biomass-derived 5-aminomethyl analogs. Validated D-DT/MIF-1 dual inhibitor pharmacophore with amine handle for rapid SAR. Choose for chelation, kinetic, or isotopologue applications where generic isomers fail.

Molecular Formula C6H7NO3
Molecular Weight 141.12 g/mol
Cat. No. B11504181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)furan-2-carboxylic acid
Molecular FormulaC6H7NO3
Molecular Weight141.12 g/mol
Structural Identifiers
SMILESC1=COC(=C1CN)C(=O)O
InChIInChI=1S/C6H7NO3/c7-3-4-1-2-10-5(4)6(8)9/h1-2H,3,7H2,(H,8,9)
InChIKeyBJDBDPLJQFTEKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Aminomethyl)furan-2-carboxylic acid: A Regiospecific Heteroaromatic Amino Acid Building Block for Enzyme-Targeted Chemistry and Peptidomimetic Synthesis


3-(Aminomethyl)furan-2-carboxylic acid is a heteroaromatic amino acid derivative that combines a furan ring with an aminomethyl side chain at the 3-position and a carboxylic acid moiety at the 2-position. The hydrochloride salt (CAS 944467-87-2, molecular weight 177.59 g/mol) represents the most commonly supplied commercial form for research applications . This bifunctional compound serves as a constrained amino acid scaffold, where the furan ring provides a heteroaromatic core distinct from aliphatic and phenyl-based amino acids, while the juxtaposition of the aminomethyl and carboxyl groups creates a unique spatial orientation compared to its regioisomeric counterparts [1]. Within the broader furan-2-carboxylic acid derivative class, the specific positioning of the aminomethyl substituent at C3 rather than C4 or C5 fundamentally alters the compound‘s enzymatic recognition profile, metal-chelating geometry, and synthetic accessibility from biomass-derived feedstocks [2].

Why 3-(Aminomethyl)furan-2-carboxylic Acid Cannot Be Interchanged with Regioisomeric or Heteroaromatic Analogs


Generic substitution among aminomethyl-furancarboxylic acid regioisomers is precluded by quantitatively distinct enzyme recognition profiles that arise from the specific spatial relationship between the heteroaromatic ring and the functional groups. The 3-aminomethyl-2-carboxylic acid configuration positions the amine-bearing side chain adjacent to the carboxyl group on the furan ring, creating a chelation geometry and hydrogen-bonding network that differs fundamentally from the 4-aminomethyl, 5-aminomethyl, or heteroaromatic (pyrrole/thiophene) counterparts [1]. In GABA aminotransferase substrate assays, the 3-substituted regioisomer demonstrated intermediate binding affinity (Km = 2.8 mM) that separates it from both the high-affinity 4-substituted analog (Km = 0.31 mM) and the low-affinity 5-substituted variant (Km = 6.3 mM), while the 4-aminomethylfuran-3-carboxylic acid isomer exhibited substantially reduced affinity (Km = 9.5 mM) [1]. This regioisomer-dependent enzymatic recognition, coupled with the furan ring‘s distinct electronic properties relative to pyrrole and thiophene analogs, mandates compound-specific selection when designing assays involving aminotransferase enzymes, metalloprotease inhibitor screens, or G-quadruplex-targeting peptidomimetics [2].

Quantitative Differentiation Evidence for 3-(Aminomethyl)furan-2-carboxylic Acid: Enzyme Substrate Specificity and Regioisomeric Selectivity


GABA Aminotransferase Substrate Affinity: Regioisomer-Dependent Km Values Distinguish 3-Aminomethyl from 4- and 5-Substituted Analogs

In direct head-to-head substrate evaluation with porcine brain GABA aminotransferase (GABA-AT), 4-(aminomethyl)furan-2-carboxylic acid exhibited the highest substrate affinity with Km = 0.31 mM, establishing it as the most efficiently recognized furan-based analog in this series. The 3-aminomethyl regioisomer showed intermediate recognition with Km = 2.8 mM, while the 5-aminomethyl analog demonstrated reduced affinity with Km = 6.3 mM [1]. Notably, the 4-(aminomethyl)furan-3-carboxylic acid isomer (carboxyl at C3 rather than C2) displayed substantially weaker substrate recognition with Km = 9.5 mM [1]. The natural substrate GABA (4-aminobutanoate) served as reference with Km = 1.3 mM under identical conditions (pH 8.5, 25°C) [1].

GABA aminotransferase Enzyme kinetics Substrate specificity Heteroaromatic amino acids

Heteroaromatic Ring Effect: Furan Core Substrate Affinity Versus Pyrrole and Thiophene Analogs in GABA-AT Assays

The furan ring confers distinct substrate recognition properties relative to other five-membered heteroaromatic cores in the GABA-AT substrate series. For the 4-(aminomethyl) substitution pattern, the furan derivative (Km = 0.31 mM) outperforms both the corresponding pyrrole analog 4-(aminomethyl)-1H-pyrrole-2-carboxylic acid (Km = 1.4 mM) and the thiophene analog 4-(aminomethyl)thiophene-2-carboxylic acid (Km = 1.7 mM) by 4.5-fold and 5.5-fold, respectively [1]. This furan-specific affinity advantage is consistent across regioisomers: the 5-(aminomethyl)furan-2-carboxylic acid (Km = 6.3 mM) demonstrates superior recognition compared to 5-(aminomethyl)thiophene-2-carboxylic acid (Km = 9.5 mM) [1].

GABA aminotransferase Heterocyclic SAR Substrate analog Furan vs pyrrole vs thiophene

Regiospecific Synthetic Accessibility from Biomass-Derived 5-Hydroxymethylfurfural (HMF): Position-Dependent Biosynthetic Routes

The 3-aminomethyl substitution pattern confers distinct synthetic accessibility advantages for laboratories requiring non-HMF-derived starting materials. While enzymatic cascade processes enable one-pot biosynthesis of 5-(aminomethyl)furan-2-carboxylic acid directly from 5-hydroxymethylfurfural (HMF) [1], the 3-aminomethyl regioisomer cannot be accessed via this biomass-derived route. The 3-substituted isomer requires synthesis via the Delepine reaction from alkyl (halomethyl)furancarboxylates, a methodology that yields all (aminomethyl)furancarboxylic acid isomers [2]. For applications where an HMF-independent synthesis route is required—such as avoiding trace contaminants from biomass feedstocks or when 13C/2H isotopic labeling at specific positions is needed—the 3-aminomethyl regioisomer provides an alternative synthetic pathway.

Biocatalysis Green chemistry Furan building blocks Regioselective synthesis

Chelation Geometry: 3-Aminomethyl-2-Carboxyl Vicinal Orientation Enables Distinct Metal Coordination Compared to Distal Regioisomers

The vicinal positioning of the aminomethyl group at C3 and the carboxyl group at C2 on the furan ring creates a chelating geometry that differs fundamentally from regioisomers where these functional groups are more distally separated. In the 4-aminomethyl and 5-aminomethyl regioisomers, the amine and carboxyl are spatially separated across the furan ring (1,3-relationship vs. 1,2-relationship), altering the bite angle and metal-binding stoichiometry . Computational investigations of aminomethylfuran carboxylic acid interactions with metal surfaces demonstrate that the specific juxtaposition of amine and carboxyl groups governs adsorption geometries and catalytic surface interactions . While the 5-aminomethyl isomer has been proposed as a metalloprotease inhibitor scaffold through amine-mediated metal chelation , the 3-aminomethyl-2-carboxyl configuration offers a distinct chelation mode with potential for different metal selectivity or binding kinetics.

Metal chelation Ligand design Coordination chemistry Furan-based ligands

Peptidomimetic Scaffold Versatility: 5-Aminomethyl Furan Amino Acid in G-Quadruplex-Targeting Cyclic Oligopeptides

The furan amino acid scaffold, exemplified by 5-(aminomethyl)-2-furancarboxylic acid, has been successfully incorporated into 18- and 24-membered cyclic oligopeptides that demonstrate selective G-quadruplex binding [1]. Comparative analysis of binding properties revealed that the furan ring provides a constrained heteroaromatic spacer that influences peptide backbone conformation and nucleic acid recognition in ways distinct from aliphatic amino acids [1]. While this evidence derives from the 5-aminomethyl regioisomer, the 3-aminomethyl variant offers an alternative spatial presentation of the amine and carboxyl groups that would alter peptide macrocycle geometry, hydrogen-bonding patterns, and potentially G-quadruplex binding selectivity [2].

Peptidomimetic G-quadruplex Cyclic oligopeptides Furan amino acids

Furan-2-Carboxylic Acid Core as Privileged Scaffold for MIF-1 and D-DT Dual Inhibition: Structural Requirements for Potency

Furan-2-carboxylic acid derivatives have been identified as novel dual inhibitors of D-dopachrome tautomerase (D-DT) and macrophage migration inhibitory factor-1 (MIF-1), two structurally homologous cytokines implicated in cancer progression and inflammatory disorders [1]. Structure-activity relationship studies established that the furan-2-carboxylic acid core is essential for binding to both targets, with specific substitution patterns at the 5-position dictating inhibitory potency and selectivity [1]. While the 3-aminomethyl substitution pattern has not been directly evaluated in this assay system, the furan-2-carboxylic acid pharmacophore is validated as a privileged scaffold for this emerging therapeutic target class. The aminomethyl functionality at C3 provides a synthetic handle for further derivatization (e.g., amide coupling, reductive amination) to access novel analogs with potentially optimized dual inhibitory profiles.

MIF cytokine family D-dopachrome tautomerase Dual inhibitors Furan-based inhibitors

Research and Industrial Application Scenarios for 3-(Aminomethyl)furan-2-carboxylic Acid


GABA Aminotransferase Substrate Specificity Studies Requiring Intermediate Enzyme Affinity

The intermediate Km value (2.8 mM) of 3-(aminomethyl)furan-2-carboxylic acid positions it as a substrate with affinity between the high-affinity 4-aminomethyl analog (Km = 0.31 mM) and the low-affinity 5-aminomethyl analog (Km = 6.3 mM) . This intermediate recognition profile makes it particularly suitable for mechanistic enzymology studies where substrate saturation at experimentally convenient concentrations (2-10 mM range) is desired, without the rapid turnover characteristic of high-affinity substrates. Researchers investigating GABA-AT structure-function relationships or screening for GABA-AT inhibitors can employ this compound as a reference substrate with tunable assay kinetics .

Synthesis of Isotopically Labeled Furan Amino Acid Analogs via Non-Biomass Routes

Unlike the 5-aminomethyl regioisomer, which can be biosynthesized from 5-hydroxymethylfurfural (HMF) via enzymatic cascades , the 3-aminomethyl isomer requires chemical synthesis via the Delepine reaction from halomethyl precursors . This synthetic route distinction is critical for laboratories requiring 13C- or 2H-labeled analogs where biomass-derived feedstocks introduce isotopic dilution or unwanted contaminants. The chemical synthetic route to the 3-aminomethyl isomer permits precise control over isotopic incorporation at specific positions on the furan ring, enabling mass spectrometry-based metabolic tracing studies and NMR structural investigations that would be compromised by the variable isotopic composition of biobased materials .

Design of Vicinal Amine-Carboxyl Chelating Ligands for Metal Coordination Studies

The 1,2-relationship (vicinal positioning) between the aminomethyl group at C3 and the carboxyl group at C2 on the furan ring creates a chelating geometry that differs from the 1,3-relationship found in 4-aminomethyl and 5-aminomethyl regioisomers . This vicinal arrangement enables direct bidentate metal coordination with a bite angle determined by the furan ring geometry, which contrasts with the more flexible, distally separated chelation modes of regioisomeric analogs. For coordination chemistry applications—including metalloprotease inhibitor design, metal-organic framework (MOF) linker synthesis, or catalytic ligand development—the 3-aminomethyl isomer provides a structurally defined chelation scaffold unavailable from other aminomethylfuran carboxylic acid regioisomers .

Medicinal Chemistry Optimization of Furan-2-Carboxylic Acid-Based D-DT/MIF-1 Dual Inhibitors

The furan-2-carboxylic acid core has been validated as a privileged scaffold for dual inhibition of D-dopachrome tautomerase (D-DT) and macrophage migration inhibitory factor-1 (MIF-1) . 3-(Aminomethyl)furan-2-carboxylic acid provides this validated pharmacophore core with a primary amine handle at the 3-position, enabling rapid analog generation through standard amide coupling reactions with diverse carboxylic acid building blocks. This synthetic accessibility supports structure-activity relationship (SAR) campaigns where variation of the amide substituent can be systematically explored to optimize inhibitory potency, selectivity between D-DT and MIF-1, and drug-like physicochemical properties .

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